Cas no 83-40-9 (3-Methylsalicylic acid)

3-Methylsalicylic acid is an organic compound exhibiting acidic properties due to its salicylate functional group. Its methyl substitution enhances lipophilicity and stability, making it suitable for various applications in pharmaceuticals, agrochemicals, and fine chemicals. This compound offers a balance of solubility and reactivity for use as an intermediate or building block.
3-Methylsalicylic acid structure
3-Methylsalicylic acid structure
Product Name:3-Methylsalicylic acid
CAS No:83-40-9
MF:C8H8O3
MW:152.147322654724
MDL:MFCD00002448
CID:34290
PubChem ID:6738
Update Time:2025-12-30

3-Methylsalicylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methylsalicylic acid
    • 2-Hydroxy-3-methylbenzoic acid
    • o-Cresotic acid
    • 2-hydroxy-m-toluic acid
    • Cresotic acid
    • o-Kresotinic Acid
    • 3-Methyl Salicylic A
    • 2-ANISIC ACID
    • 2-carboxy-6-methylphenol
    • 3-MS
    • cresotinicacid
    • Hydroxytoluic
    • Hydroxytoluic acid
    • o-cresotinic
    • o-Cresotinic acid
    • Benzoic acid, 2-hydroxy-3-methyl-
    • o-Homosalicylic acid
    • 2,3-Cresotic acid
    • 2,3-Cresotinic acid
    • Cresotinic acid
    • Homosalicylic acid
    • 3-Methyl-2-hydroxybenzoic acid
    • Hydroxytoluylsaeure
    • 3-cresotinic acid
    • 3-Methylsalicylsaeure
    • Acido hidroxitoluico
    • 2-Hydroxy-3-methyl-benzoic acid
    • Acido ortocresotinico
    • Acide hydroxytoluique
    • Acidum hydroxitoluicum
    • Aci
    • DTXCID7018686
    • KBio3_001594
    • 83-40-9
    • 3-methyl salicylic acid
    • CCG-38951
    • NSC 17561
    • 2-hydroxy-3-methyl benzoic acid
    • Acide hydroxytoluique [INN-French]
    • Q27109285
    • beta-cresotinate
    • Acido 3-ossi-5-metil-benzoico
    • BDBM50275341
    • bmse000620
    • CHEMBL448399
    • SpecPlus_000905
    • NCGC00095792-03
    • Acido hidroxitoluico [INN-Spanish]
    • SCHEMBL25756
    • 2,3-cresotate
    • Acido 3-ossi-5-metil-benzoico [Italian]
    • NSC755829
    • AM20060736
    • 3-methyl-salicylic acid
    • MLS002207190
    • MFCD00002448
    • KBio2_000917
    • 2-hydroxy-3-methyl-benzoate
    • beta-Cresotinic acid
    • KBio1_001945
    • 3-methyl-2-hydroxybenzoate
    • BSPBio_002374
    • 3-Methylsalicylate
    • O-CRESOTIC ACID [MI]
    • .beta.-Cresotinic acid
    • 3 MS
    • KBioSS_000917
    • SPBio_000282
    • D70635
    • 3-Metylsalicylic acid
    • NSC-1772
    • 2,3-cresotinate
    • W-104146
    • BRD-K75608666-001-03-4
    • Oprea1_525952
    • HY-B1399
    • 3-Cresotinate
    • KBio2_006053
    • NSC-17561
    • Cresotic acid, o-
    • FS-3191
    • 3-Methylsalicylic acid, 97%
    • DTXSID9038686
    • Tox21_111523_1
    • NSC50796
    • HMS3264E18
    • Acidum hydroxytoluicum [INN-Latin]
    • 3-Methylsalycilic acid
    • InChI=1/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11
    • AKOS000119923
    • KBio2_003485
    • 2-Hydorxy-3-Methylbenzoic Acid
    • EN300-17315
    • NSC-50796
    • Spectrum4_000789
    • HYDROXYTOLUIC ACID [WHO-DD]
    • NSC1772
    • UNII-ZH3HEY032H
    • 2-Hydroxy-3-methylbenzoicacid
    • NCGC00095792-02
    • Spectrum_000437
    • Acidum hydroxytoluicum
    • SR-01000872738-1
    • SMR000112084
    • CHEBI:20141
    • AC-7749
    • CAS-83-40-9
    • AI3-15025
    • Acido ortocresotinico [Italian]
    • NSC17561
    • EINECS 201-473-8
    • SR-01000872738
    • Hydroxytoluic acid [BAN:INN]
    • SPECTRUM212064
    • DivK1c_007001
    • BRN 2086811
    • STK426344
    • Spectrum2_000151
    • NCGC00095792-01
    • KBioGR_001238
    • FT-0616181
    • ZH3HEY032H
    • BRD-K75608666-001-02-6
    • Hydroxytoluic acid [INN:BAN]
    • Spectrum5_000741
    • SBI-0052675.P002
    • 4-10-00-00601 (Beilstein Handbook Reference)
    • Spectrum3_000757
    • LS-55452
    • hydroxytoluic-acid
    • 2-hydroxy-m-toluate
    • 3-methylsalicyclic acid
    • Z56917421
    • o-Kresotinsaure
    • BBL023681
    • NSC-755829
    • SY014329
    • CS-4909
    • Pharmakon1600-00212064
    • Tox21_111523
    • HYDROXYTOLUIC ACID [INN]
    • 2-hydroxy-3-methylbenzoate
    • hydroxytoluylsyre-
    • AB00053143_02
    • 2,3-Cresotic acid (8CI)
    • 2-Hydroxy-3-methylbenzoic acid (ACI)
    • NSC 1772
    • NSC 50796
    • β-Cresotinic acid
    • NS00007358
    • 45848-87-1
    • BRD-K75608666-001-08-3
    • 1ST2656
    • MDL: MFCD00002448
    • Inchi: 1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11)
    • InChI Key: WHSXTWFYRGOBGO-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=C(C)C=CC=1)O
    • BRN: 2086811

Computed Properties

  • Exact Mass: 152.04700
  • Monoisotopic Mass: 152.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.9
  • Topological Polar Surface Area: 57.5

Experimental Properties

  • Color/Form: White or reddish crystalline powder.
  • Density: 1.2143 (rough estimate)
  • Melting Point: 165.0 to 169.0 deg-C
  • Boiling Point: 234.6°C (rough estimate)
  • Flash Point: 145.4ºC
  • Refractive Index: 1.4945 (estimate)
  • PH: 2.8 (1.5g/l, H2O, 20℃)
  • Solubility: methanol: soluble5%, clear to slightly hazy (colorlessto faint brown)
  • Water Partition Coefficient: 1.5 g/L (20 ºC)
  • PSA: 57.53000
  • LogP: 1.39880
  • Merck: 2581
  • Solubility: Soluble in hot water, soluble in alcohol, ether, chloroform and sodium hydroxide solutions, slightly soluble in cold water

3-Methylsalicylic acid Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H315,H318,H335
  • Warning Statement: P261,P280,P305+P351+P338
  • Hazardous Material transportation number:UN 2811
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: S26-S36/39-S22
  • RTECS:GP3920000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:4°C, protect from light, stored under nitrogen
  • Risk Phrases:R22; R41

3-Methylsalicylic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3-Methylsalicylic acid Pricemore >>

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3-Methylsalicylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 2,2,2-Trifluoroethanol ,  Silver acetate Catalysts: Palladium diacetate ,  BOC-L-leucine Solvents: 1,2-Dichloroethane ;  5 min, 95 °C; 18 h, 95 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, rt
Reference
General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation
Wang, Yang; et al, Angewandte Chemie, 2015, 54(7), 2255-2259

Production Method 2

Reaction Conditions
1.1 Reagents: 2,4,6-Trimethylphenol ,  Sodium hydride ;  5 min, 100 °C; 100 °C → rt
1.2 2 h, 1 atm, 185 °C; 185 °C → rt
1.3 Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Reference
Carboxylation of Phenols with CO2 at Atmospheric Pressure
Luo, Junfei; et al, Chemistry - A European Journal, 2016, 22(20), 6798-6802

Production Method 3

Reaction Conditions
1.1 Catalysts: Potassium carbonate ;  3 h, 8 MPa, 190 °C
Reference
Experimental study on the synthesis of 3-methyl salicylate from o-cresol in supercritical or subcritical carbon dioxide
Zhang, Ping; et al, Huagong Jinzhan, 2012, 31(5), 1137-1142

Production Method 4

Reaction Conditions
1.1 Reagents: Carbon dioxide ;  4 h, 10 atm, rt → 185 °C; 3 h, 10 atm, 185 °C; 185 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate
Suerbaev, Kh. A.; et al, Petroleum Chemistry, 2016, 56(7), 646-650

Production Method 5

Reaction Conditions
1.1 Catalysts: Pseudomonas
Reference
Formation of 3-ethylsalicylic acid from 3-ethyltoluene by Pseudomonas ovalis
Jigami, Yoshifumi; et al, Agricultural and Biological Chemistry, 1974, 38(2), 467-9

Production Method 6

Reaction Conditions
1.1 Solvents: Carbon disulfide
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Production Method 7

Reaction Conditions
1.1 Reagents: Carbon dioxide
Reference
Optimization of the carboxylation of o- and p-cresols to methyl-substituted phenolcarboxylic acids
Shakirov, L. G.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1985, 58(4), 872-4

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  5 min, rt; rt → 5 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 °C; 30 min, rt; rt → 5 °C
1.3 Solvents: Dichloromethane ;  1 h, 5 °C; 2 h, rt; rt → 5 °C
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  pH 8
2.1 Solvents: Acetonitrile ,  Water ;  1 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Solvents: Hexane
2.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation and X-ray Structural Study of 1-Arylbenziodoxolones
Yusubov, Mekhman S.; et al, Journal of Organic Chemistry, 2013, 78(8), 3767-3773

Production Method 9

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  1 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Hexane
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation and X-ray Structural Study of 1-Arylbenziodoxolones
Yusubov, Mekhman S.; et al, Journal of Organic Chemistry, 2013, 78(8), 3767-3773

Production Method 10

Reaction Conditions
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Diethyl ether
1.2 Solvents: Carbon disulfide
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives
Sartori, Giovanni; et al, Synthesis, 1988, (10), 763-6

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Novel synthesis of aromatic carboxylic acids from enaminones
Loewe, Werner; et al, Archiv der Pharmazie (Weinheim, 1995, 328(3), 283-5

Production Method 13

Reaction Conditions
Reference
Engineering the Substrate Specificity of Toluene Degrading Enzyme XylM Using Biosensor XylS and Machine Learning
Ogawa, Yuki ; et al, ACS Synthetic Biology, 2023, 12(2), 572-582

Production Method 14

Reaction Conditions
Reference
Engineering the Substrate Specificity of Toluene Degrading Enzyme XylM Using Biosensor XylS and Machine Learning
Ogawa, Yuki ; et al, ACS Synthetic Biology, 2023, 12(2), 572-582

Production Method 15

Reaction Conditions
Reference
Engineering the Substrate Specificity of Toluene Degrading Enzyme XylM Using Biosensor XylS and Machine Learning
Ogawa, Yuki ; et al, ACS Synthetic Biology, 2023, 12(2), 572-582

Production Method 16

Reaction Conditions
1.1 -
2.1 Reagents: Carbon dioxide ;  4 h, 10 atm, rt → 185 °C; 3 h, 10 atm, 185 °C; 185 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbonate
Suerbaev, Kh. A.; et al, Petroleum Chemistry, 2016, 56(7), 646-650

3-Methylsalicylic acid Raw materials

3-Methylsalicylic acid Preparation Products

3-Methylsalicylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:83-40-9)3-Methylsalicylic acid
Order Number:sfd20210
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier Audited Supplier
(CAS:83-40-9)邻甲基水杨酸
Order Number:LE2469137;LE4930
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
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Email:18501500038@163.com

3-Methylsalicylic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 3-Methylsalicylic acid

3-Methylsalicylic Acid (CAS No. 83-40-9): Chemical Profile and Emerging Applications

3-Methylsalicylic acid, with the chemical formula C₈H₈O₃ and CAS number 83-40-9, is a derivative of salicylic acid characterized by a methyl group at the para position relative to the carboxylic acid functionality. This compound has garnered significant attention in the pharmaceutical and chemical industries due to its versatile applications and structural properties. Its unique molecular architecture not only contributes to its reactivity but also influences its biological activity, making it a valuable candidate for further research and development.

The synthesis of 3-methylsalicylic acid typically involves the methylation of salicylic acid or through oxidation of methylphenols. The compound exhibits a crystalline solid state at room temperature, with a melting point ranging between 160-162°C. Its solubility profile is moderate in polar solvents such as ethanol and water, which facilitates its use in various formulations and applications.

In recent years, 3-methylsalicylic acid has been extensively studied for its potential in pharmaceutical applications. Unlike its parent compound, salicylic acid, which is widely used in topical treatments for skin conditions due to its keratolytic properties, 3-methylsalicylic acid has shown promise as an anti-inflammatory agent. This is attributed to its ability to modulate the production of prostaglandins and leukotrienes, key mediators of inflammation.

One of the most notable applications of 3-methylsalicylic acid is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that it may serve as a lead compound for designing new therapeutics with improved efficacy and reduced gastrointestinal side effects compared to traditional NSAIDs like aspirin. The methyl group in its structure enhances its stability and bioavailability, making it a more favorable candidate for oral administration.

Emerging studies have also explored the antimicrobial properties of 3-methylsalicylic acid. Its structural similarity to salicylic acid allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This property has been particularly interesting in the context of antibiotic-resistant strains, where novel antimicrobial agents are urgently needed.

The compound's role in skincare formulations cannot be overstated either. While salicylic acid is commonly found in over-the-counter acne treatments, 3-methylsalicylic acid offers a gentler alternative with fewer irritation risks. Its ability to penetrate the epidermal layer makes it effective in exfoliating dead skin cells without causing excessive redness or peeling.

In addition to pharmaceutical uses, 3-methylsalicylic acid has found applications in analytical chemistry as an internal standard for chromatographic techniques. Its distinct spectral properties make it an ideal reference point for identifying and quantifying related compounds in complex mixtures.

The environmental impact of 3-methylsalicylic acid is another area of growing interest. Biodegradation studies have shown that it breaks down into less harmful compounds under aerobic conditions, suggesting that it can be safely used in formulations intended for environmental application. This aligns with the broader trend toward sustainable chemical practices.

The future prospects of 3-methylsalicylic acid are promising, with ongoing research focusing on optimizing its synthesis pathways for cost-effective production. Additionally, investigations into its mechanisms of action are expected to yield new insights into potential therapeutic applications beyond its current scope.

In conclusion, 3-methylsalicylic acid (CAS No. 83-40-9) is a multifaceted compound with significant potential across multiple industries. Its unique chemical properties make it an invaluable asset in pharmaceuticals, skincare, analytical chemistry, and environmental science. As research continues to uncover new applications and refine production methods, the importance of this compound is likely to grow even further.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:83-40-9)3-Methylsalicylic acid
sfd20210
Purity:99.9%
Quantity:200kg
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:83-40-9)邻甲基水杨酸
LE2469137;LE4930
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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